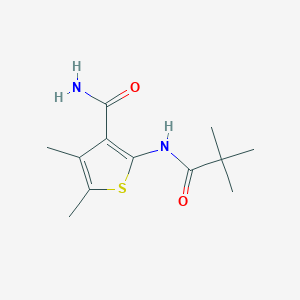
4,5-Dimethyl-2-pivalamidothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of thiophene derivatives and contains both amide and trimethylsilyl functional groups.
- Thiophenes are heterocyclic aromatic compounds containing a five-membered ring with one sulfur atom.
- The trimethylsilyl group (SiMe₃) is often used as a protecting group in organic synthesis.
4,5-Dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide: CH3−C(NH2)−C(CH3)=C(CH3)−S(SiMe3)
Preparation Methods
- The synthesis of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide involves several steps:
Silylanization: Methyl propiolate reacts with a silylating agent (e.g., trimethylsilyl chloride) to form the trimethylsilyl-substituted propiolate.
Cyclization: The silylated propiolate undergoes cyclization to form the thiophene ring.
Selective Hydrolysis: The ester group in the cyclized compound is selectively hydrolyzed to yield the carboxylic acid.
Amidation: The carboxylic acid reacts with ammonia or an amine to form the amide.
- The procedure offers advantages such as readily available starting materials, mild reaction conditions, easily purified intermediates, and high yields.
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
4,5-Dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide: can undergo various reactions:
Scientific Research Applications
- In chemistry, this compound serves as a building block for more complex molecules.
- In biology and medicine, it may have applications as a potential drug candidate due to its unique structure.
- In industry, it could be used in materials science or as a precursor for functionalized polymers.
Mechanism of Action
- The exact mechanism of action for this compound would depend on its specific application.
- It may interact with biological targets (e.g., enzymes, receptors) or participate in chemical reactions.
Comparison with Similar Compounds
- Similar compounds include other thiophenes, amides, and silylated derivatives.
- The uniqueness of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide lies in its combination of functional groups.
Remember that this compound has potential for scale production and further exploration in research and development
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H18N2O2S/c1-6-7(2)17-10(8(6)9(13)15)14-11(16)12(3,4)5/h1-5H3,(H2,13,15)(H,14,16) |
InChI Key |
LERQGVNKJFCEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


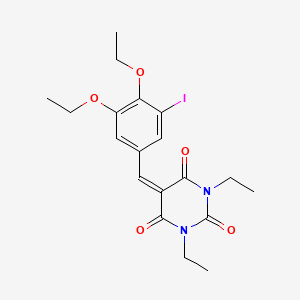
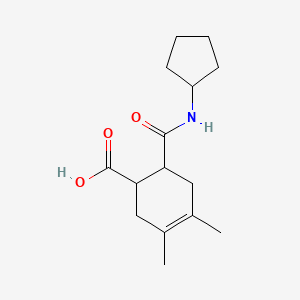
![Ethyl 5-{[(4-chlorophenyl)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10974533.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B10974543.png)

![4-Bromo-1,3-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10974566.png)
![4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10974571.png)
![2-fluoro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10974582.png)
![1-ethyl-4-[(furan-2-ylcarbonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B10974588.png)
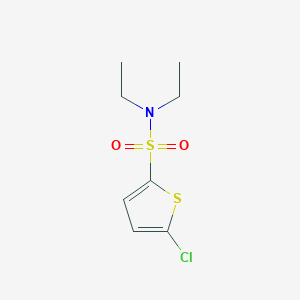
![4-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10974608.png)
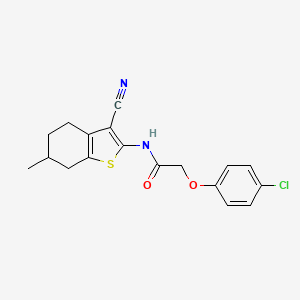
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10974615.png)
